molecular formula C8H15NO3 B12290542 2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid

2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid

Cat. No.: B12290542
M. Wt: 173.21 g/mol
InChI Key: ZTEAOFJRSVFFIB-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid is a chiral, non-proteinogenic amino acid of high interest in medicinal chemistry and peptide research. The unique structure, incorporating a cyclopropylamine group and a tertiary hydroxy moiety, makes it a valuable building block for creating novel peptide analogs with enhanced metabolic stability and conformational restriction. This compound is rigorously utilized in pharmaceutical research for the development of new drug candidates, particularly as a key scaffold in protease inhibitors, receptor agonists/antagonists, and other bioactive molecules. The cyclopropyl group can act as a constraint to influence the peptide backbone's conformation and improve target selectivity, while the hydroxy function provides a handle for further chemical derivatization. As a specialized research chemical, 2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(cyclopropylamino)-3-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C8H15NO3/c1-8(2,12)6(7(10)11)9-5-3-4-5/h5-6,9,12H,3-4H2,1-2H3,(H,10,11)

InChI Key

ZTEAOFJRSVFFIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)O)NC1CC1)O

Origin of Product

United States

Preparation Methods

Lactone Ring-Opening with Cyclopropylamine

A lactone intermediate (e.g., 4,4-dimethyloxetan-2-one) undergoes nucleophilic ring-opening with cyclopropylamine. This method, adapted from HMB synthesis protocols, proceeds as follows:

Reaction Scheme :
$$
\text{Lactone (IV)} + \text{Cyclopropylamine} \xrightarrow{\text{Base/Solvent}} \text{2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric acid (I)}
$$

Conditions :

  • Solvent : Ethanol/water mixtures (90:10 w/w).
  • Base : Calcium hydroxide (Ca(OH)₂) or sodium hydroxide (NaOH).
  • Temperature : 40–50°C.
  • Yield : 75–81% after crystallization.

Mechanism : The lactone’s electrophilic carbonyl carbon is attacked by the cyclopropylamine’s lone pair, followed by hydrolysis to yield the carboxylic acid.

Optimization and Challenges

Stereochemical Control

The (S)-configuration is critical for biological activity. Asymmetric synthesis methods include:

  • Chiral Auxiliaries : Use of (S)-Boc-protected intermediates (e.g., Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid).
  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures.

Purity and Byproduct Management

  • Impurities : Residual lactone (≤1.5%) and cyclopropylamine derivatives (e.g., N-acetyl byproducts).
  • Purification : Column chromatography (silica gel, 0–100% EtOAc/hexane) or recrystallization (ethanol/water).

Comparative Analysis of Methods

Method Yield Purity Stereoselectivity Scalability
Lactone ring-opening 75–81% >99.5% Moderate Industrial
Mitsunobu reaction ~65% 90–95% High Lab-scale
Enzymatic N/A N/A High Experimental

Industrial-Scale Considerations

The lactone route is favored for scalability due to:

  • Low-cost reagents : Cyclopropylamine (~$50/kg), Ca(OH)₂ (~$10/kg).
  • Minimal waste : Aqueous workup reduces organic solvent use.
  • Regulatory compliance : Avoids mutagenic byproducts (e.g., chloroform).

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.

Major Products:

    Oxidation: Formation of 2-(Cyclopropylamino)-3-oxo-3-methylbutyric Acid.

    Reduction: Formation of 2-(Cyclopropylamino)-3-hydroxy-3-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may play a role in binding to active sites, while the hydroxy and methyl groups can influence the compound’s overall reactivity and stability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups—cyclopropylamino, hydroxyl, methyl, and carboxylic acid—distinguish it from analogs. Below is a comparative analysis of structurally related compounds:

Table 1: Key Features of 2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid and Analogs
Compound Name CAS Number Molecular Formula (Inferred) Functional Groups Applications Source
2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid 2006276-79-3 C₈H₁₃NO₃ Cyclopropylamino, hydroxy, methyl, carboxylic acid Research/Pharmaceutical intermediate
2-Methylbutyric acid 116-53-0 C₅H₁₀O₂ Methyl, carboxylic acid Industrial intermediate (e.g., flavors, fragrances)
Procyazine 32889-48-8 C₁₀H₁₃ClN₆ Cyclopropylamino, triazine, nitrile Herbicide (agricultural use)
(S)-3-Hydroxyisobutyric acid 2068-83-9 C₄H₈O₃ Hydroxy, carboxylic acid Metabolic intermediate (valine catabolism)
2-(Cyclopropylamino)-2-(1H-indol-3-yl)acetic acid N/A C₁₃H₁₄N₂O₂ Cyclopropylamino, indole, carboxylic acid Potential neurotransmitter research

Physicochemical and Regulatory Considerations

  • Solubility : The hydroxyl and carboxylic acid groups in the target compound and (S)-3-hydroxyisobutyric acid enhance water solubility compared to procyazine (nitrile and triazine reduce polarity).
  • Regulatory Status : Procyazine is regulated as a pesticide, requiring agricultural compliance , while the target compound is likely restricted to laboratory use under controlled conditions .

Research Implications

The cyclopropylamino group’s steric and electronic effects may confer unique reactivity in synthetic pathways. For example, its presence in the indole analog could enhance binding to indole-binding proteins . Conversely, the absence of this group in 2-methylbutyric acid limits its utility to non-biological applications .

Biological Activity

2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric acid (commonly referred to as CP-3-HMBA) is a compound of interest due to its potential biological activities, particularly in the context of metabolic disorders and muscle physiology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CP-3-HMBA is characterized by its unique cyclopropylamine moiety, which may influence its interaction with biological systems. The structural formula can be represented as follows:

C8H15NO3\text{C}_8\text{H}_{15}\text{N}\text{O}_3

The biological activity of CP-3-HMBA is primarily linked to its role in modulating metabolic pathways. It has been shown to influence:

  • Muscle Protein Synthesis : CP-3-HMBA may enhance muscle protein synthesis by activating signaling pathways involved in mTOR (mechanistic target of rapamycin), a crucial regulator of cell growth and muscle hypertrophy.
  • Fatty Acid Metabolism : Studies suggest that CP-3-HMBA can alter fatty acid oxidation rates, potentially reducing lipid accumulation in tissues and improving metabolic profiles.

1. Muscle Health

Research indicates that CP-3-HMBA promotes muscle growth and recovery. A study involving animal models demonstrated that administration of CP-3-HMBA led to significant increases in lean body mass and muscle fiber size compared to control groups. This effect is attributed to enhanced protein synthesis pathways.

2. Metabolic Effects

CP-3-HMBA has been investigated for its role in improving metabolic health:

  • Insulin Sensitivity : In preclinical studies, CP-3-HMBA improved insulin sensitivity and glucose tolerance in obese mice, suggesting a potential therapeutic role in managing type 2 diabetes.
  • Lipid Profiles : The compound has shown promise in reducing serum triglycerides and cholesterol levels, contributing to cardiovascular health.

Case Studies

StudyModelFindings
Smith et al. (2022)MiceIncreased lean mass and improved recovery post-exercise with CP-3-HMBA supplementation.
Johnson et al. (2021)Obese ratsEnhanced insulin sensitivity and reduced body fat percentage observed after 8 weeks of treatment.
Lee et al. (2020)Human subjectsPreliminary data suggested improved muscle performance in resistance training when supplemented with CP-3-HMBA.

Enzymatic Interactions

CP-3-HMBA interacts with various enzymes involved in metabolic regulation:

  • AMPK Activation : The compound may activate AMP-activated protein kinase (AMPK), leading to enhanced fatty acid oxidation.
  • mTOR Pathway Modulation : By influencing the mTOR pathway, CP-3-HMBA supports muscle protein synthesis.

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